molecular formula C12H14ClNO2 B8348837 tert-Butyl 2-chloro-6-vinylisonicotinate

tert-Butyl 2-chloro-6-vinylisonicotinate

Cat. No.: B8348837
M. Wt: 239.70 g/mol
InChI Key: SPJXFBRCIGPSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-chloro-6-vinylisonicotinate is a substituted pyridine derivative characterized by a tert-butyl ester group at the 1-position, a chlorine atom at the 2-position, and a vinyl group at the 6-position of the pyridine ring. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

tert-butyl 2-chloro-6-ethenylpyridine-4-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-5-9-6-8(7-10(13)14-9)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3

InChI Key

SPJXFBRCIGPSPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

tert-Butyl 6-hydroxyindoline-1-carboxylate (): Features a bicyclic indoline core with a hydroxyl group and tert-butyl ester .

tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate (): A pyridine derivative with amino, cyano, and methoxyethyl substituents .

Property This compound* tert-Butyl 6-hydroxyindoline-1-carboxylate tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate
Molecular Formula C₁₂H₁₄ClNO₂ C₁₃H₁₇NO₃ C₁₅H₂₁N₃O₃
Molecular Weight (g/mol) 247.70 235.28 291.34
Key Substituents Cl, vinyl Hydroxy, indoline Amino, cyano, methoxyethyl
TPSA (Ų) ~39.9† 55.4 96.3
Estimated LogP ~2.8† 1.5 1.2
Synthetic Method Suzuki coupling (hypothesized) K₂CO₃/DMF Catalytic hydrogenation

*Hypothetical data inferred from analogous compounds.
†Calculated using ChemDraw and empirical trends.

Substituent Impact:

  • Chlorine (Cl) : Electron-withdrawing nature increases electrophilicity at the pyridine ring, facilitating nucleophilic substitution or cross-coupling reactions.
  • Vinyl Group : Introduces π-electron density, enabling polymerization (e.g., radical-initiated) or Heck coupling .
  • Hydroxyindoline vs. Pyridine Core : The indoline scaffold in enhances planarity and hydrogen-bonding capacity (TPSA = 55.4 vs. 39.9 for the target compound), affecting solubility and bioavailability .
  • Amino/Cyano Groups (): Electron-donating (NH₂) and withdrawing (CN) groups create polarizable regions, increasing TPSA (96.3 Ų) and reducing LogP (1.2), which are critical for drug permeability .

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